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molecular formula C11H17ClOSi B8744857 Silane, (chloromethyl)(4-ethoxyphenyl)dimethyl- CAS No. 106773-87-9

Silane, (chloromethyl)(4-ethoxyphenyl)dimethyl-

Cat. No. B8744857
M. Wt: 228.79 g/mol
InChI Key: PHZJFSKOOROPPU-UHFFFAOYSA-N
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Patent
US04663314

Procedure details

A mixture of 60 ml of THF, p-bromophenetole (9.7 gram) and chloromethyldimethylsilyl chloride (7.3 gram) was cooled in a dry ice/acetone bath. To the mixture was dropwise added 33 ml of 1.55M n-butyl lithium under an argon atmosphere. After stirring the mixture for additional 15 minutes at -78° C., the stirring was continued at room temperature for 30 minutes. The mixture was added with 6 ml of ethyl acetate and 30 ml of water, and extracted with ethyl ether. The ether extract was washed with saturated sodium chloride solution, dried, and concentrated. Distillation of the residue gave 5.5 gram of chloromethyldimethyl(4-ethoxyphenyl)silane. Physicochemical data of the product is listed in Table 3.
Name
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
6 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1COCC1.Br[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH3:15])=[CH:9][CH:8]=1.[Cl:16][CH2:17][Si:18](Cl)([CH3:20])[CH3:19].C([Li])CCC>O.C(OCC)(=O)C>[Cl:16][CH2:17][Si:18]([CH3:20])([CH3:19])[C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:14][CH3:15])=[CH:9][CH:8]=1

Inputs

Step One
Name
Quantity
60 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
9.7 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)OCC
Name
Quantity
7.3 g
Type
reactant
Smiles
ClC[Si](C)(C)Cl
Step Two
Name
Quantity
33 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
O
Name
Quantity
6 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring the mixture for additional 15 minutes at -78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was cooled in a dry ice/acetone bath
WAIT
Type
WAIT
Details
the stirring was continued at room temperature for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
EXTRACTION
Type
EXTRACTION
Details
The ether extract
WASH
Type
WASH
Details
was washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC[Si](C1=CC=C(C=C1)OCC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 49.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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